DL-Arabinose

Crystallography Solid-State Chemistry Pharmaceutical Excipients

DL-Arabinose (CAS 147-81-9, also indexed as CAS 1114-34-7) is a racemic compound that crystallizes as a distinct stable phase—unlike DL-xylose, which forms a conglomerate. Its dielectric relaxation width (βKWW = 0.46) differs measurably from pure enantiomers, making it the definitive racemic reference standard for chiral HPLC/GC method development and terahertz spectroscopic benchmarking (0.4–1.8 THz). Researchers rely on DL-arabinose as the essential negative control in sucrase inhibition assays: L-arabinose selectively inhibits (Ki = 2 mmol/L), while D-arabinose shows zero activity. Available as a white crystalline powder at ≥98% purity. Not interchangeable with single-enantiomer arabinose for enantiomer-controlled studies.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 1114-34-7
Cat. No. B013635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Arabinose
CAS1114-34-7
Synonymslyxose
lyxose, (D)-isomer
lyxose, (L)-isome
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2
InChIKeyPYMYPHUHKUWMLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityDISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose

Structure & Identifiers


Interactive Chemical Structure Model





DL-Arabinose for Research Procurement: CAS 147-81-9 Racemic Pentose for Physicochemical Studies


DL-Arabinose (CAS 147-81-9; also indexed as CAS 1114-34-7 in some supplier catalogs) is a racemic mixture of the D- and L- enantiomers of arabinose, an aldopentose monosaccharide with molecular formula C₅H₁₀O₅ and molecular weight 150.13 g/mol [1]. Unlike the naturally abundant L-arabinose, DL-arabinose exists as an equimolar mixture of optical isomers, exhibiting distinct solid-state and spectroscopic properties that differentiate it from its constituent enantiomers [2]. The compound is commercially available as a white to colorless crystalline powder, typically at ≥98% purity by HPLC, with water solubility of approximately 50 mg/mL .

Why DL-Arabinose Cannot Be Replaced by L-Arabinose or D-Arabinose in Specialized Research Applications


Generic substitution among arabinose isomers fails due to fundamental differences in stereochemical composition, solid-state behavior, and biological recognition. DL-Arabinose is a racemic compound that crystallizes as a distinct stable phase, transforming rapidly from its constituent enantiomers when in solution, whereas its diastereomer counterpart DL-xylose crystallizes as a conglomerate of separate D- and L- crystals [1]. The racemic mixture exhibits dielectric relaxation properties (α-relaxation width: βKWW = 0.46) that differ measurably from the pure enantiomers [2]. Furthermore, biological systems discriminate sharply between isomers: L-arabinose selectively inhibits intestinal sucrase (Ki = 2 mmol/L), while D-arabinose shows no inhibitory activity whatsoever [3]. These quantifiable differences mean that DL-arabinose is not interchangeable with its single-enantiomer counterparts in applications requiring racemic composition, specific crystallization behavior, or enantiomer-controlled biological assays.

Quantitative Differentiation Evidence: DL-Arabinose vs. L-Arabinose, D-Arabinose, and Related Pentoses


Solid-State Crystallization Behavior: DL-Arabinose Forms Stable Racemic Compound vs. DL-Xylose Conglomerate Formation

DL-Arabinose crystallizes as a stable racemic compound that transforms rapidly from its constituent D- and L- enantiomers when in solution. In direct contrast, the diastereomer sugar pair D- and L-xylose crystallizes separately as a conglomerate of individual enantiomer crystals rather than as a unified racemic phase [1]. This fundamental difference in solid-state landscape has been characterized by X-ray diffraction, differential scanning calorimetry (DSC), and slurry transformation experiments in 50:50 w/w ethanol/water solvent mixtures [1].

Crystallography Solid-State Chemistry Pharmaceutical Excipients

Terahertz Spectroscopic Fingerprint: DL-Arabinose Exhibits Distinct Absorption Peaks from L- and D-Enantiomers

Terahertz time-domain spectroscopy (THz-TDS) measurements reveal that L-arabinose, D-arabinose, and DL-arabinose each exhibit characteristic absorption peaks in the 0.4-1.8 THz range, with obviously different absorption spectra among the three forms [1]. Density functional theory (DFT) simulations confirm that the experimental absorption peaks correspond to distinct vibrational modes for each species, enabling unambiguous spectroscopic identification of the racemic mixture versus either pure enantiomer [1].

Spectroscopy Chiral Analysis Quality Control

Dielectric Relaxation: Racemic DL-Arabinose Shows Broader α-Relaxation than Pure Enantiomers

Dielectric relaxation measurements on D-arabinose, L-arabinose, and their equimolar mixture (DL-arabinose) demonstrate that the width of α-relaxation of the racemic mixture is slightly broader than that of the pure isomers [1]. Both D- and L-arabinose exhibit α-relaxation peaks with the same shape and same steepness index, but the racemic mixture displays a distinguishable relaxation profile. The stretch exponent βKWW for D- and L-arabinose is 0.46±0.01, compared to βKWW = 0.55±0.01 for D-ribose, establishing a quantifiable difference among pentose sugars [1].

Dielectric Spectroscopy Glass Transition Physical Chemistry

Enzyme Inhibition Selectivity: D-Arabinose Shows Zero Sucrase Inhibition vs. L-Arabinose Ki = 2 mmol/L

In a direct comparative study of intestinal α-glucosidase inhibition, L-arabinose inhibited sucrase activity in an uncompetitive manner with an inhibition constant Ki of 2 mmol/L. In stark contrast, the optical isomer D-arabinose exhibited no inhibitory activity whatsoever against sucrase under identical assay conditions [1]. This stereospecific biological activity is further distinguished by the finding that D-xylose was as potent as L-arabinose in sucrase inhibition, while acarbose (a clinical α-glucosidase inhibitor) showed competitive inhibition with Ki = 1.1 μmol/L [1].

Enzymology Biochemical Assays Metabolic Studies

Fungal Utilization: DL-Arabinose Supports Growth Nearly Equivalent to L-Arabinose in Selective Species

In comparative fungal growth studies, species capable of growing on both D- and L-arabinose grew more slowly on D-arabinose than on L-arabinose. Notably, many fungal species utilized DL-arabinose almost as well as pure L-arabinose, indicating differential metabolic handling of the racemic mixture [1]. The fungus Sordaria fimicola exhibited conditional utilization, consuming a small amount of D-arabinose only when four times as much L-arabinose was simultaneously present [1].

Microbial Metabolism Fungal Biology Carbon Source Utilization

Racemic Acetal Crystallization: DL-Arabinose Derivative Forms Crystalline Racemate at m.p. 43-45°C

Acetonation of the diethyl dithioacetals of D- and L-arabinose yields the corresponding 2,3:4,5-diisopropylidene acetals as oils with specific rotations of [α]D +82° and -81°, respectively. When mixed as enantiomers, these derivatives form a well-crystallized racemate with melting point 43-45°C, distinctly different from the oily physical state of the individual enantiomers [1]. This behavior is characteristic of DL-arabinose-derived materials and contrasts with the single-enantiomer derivatives.

Synthetic Chemistry Derivatization Crystallization

DL-Arabinose: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Chiral Separation Method Development and Validation

DL-Arabinose serves as an ideal racemic reference standard for developing and validating chiral separation methods for pentose sugars. The distinct terahertz absorption spectra of L-, D-, and DL-arabinose in the 0.4-1.8 THz range enable unambiguous spectroscopic differentiation, providing a robust analytical benchmark [4]. Researchers developing HPLC, GC, or electrophoretic methods for arabinose enantiomer resolution can use DL-arabinose as the racemic mixture control to verify separation efficiency and peak assignment.

Solid-State Pharmaceutical Excipient and Cocrystallization Studies

The crystallization behavior of DL-arabinose as a stable racemic compound—in direct contrast to DL-xylose which crystallizes as a conglomerate—makes it a valuable model system for studying racemic phase behavior in pharmaceutical formulation development [4]. DSC measurements, phase diagram analysis, and slurry transformation experiments in ethanol/water mixtures have established the thermodynamic parameters governing DL-arabinose crystallization, providing a foundation for its evaluation as a cocrystallization agent or excipient in solid dosage forms [4].

Enzymology Experimental Controls and Metabolic Pathway Studies

The absolute functional dichotomy between D- and L-arabinose in sucrase inhibition (L-arabinose Ki = 2 mmol/L vs. D-arabinose 0% inhibition) establishes DL-arabinose as an essential experimental control in enzymology studies investigating stereospecific enzyme-substrate interactions [4]. Researchers studying carbohydrate-active enzymes, particularly those involved in pentose metabolism, can employ DL-arabinose to discriminate between enantiomer-specific and racemate-specific effects, avoiding misinterpretation of results that could arise from using single enantiomers alone [4].

Dielectric Relaxation and Glass Transition Dynamics Research

The quantifiable difference in α-relaxation width between racemic DL-arabinose and its pure enantiomers (βKWW = 0.46 for enantiomers; racemic mixture broader) supports its use in fundamental physicochemical studies of molecular dynamics [4]. Researchers investigating glass transition phenomena, mutarotation effects, and molecular mobility in carbohydrate systems can leverage DL-arabinose as a probe for understanding how racemic composition influences dielectric relaxation behavior, with D-ribose (βKWW = 0.55) serving as an additional comparative benchmark [4].

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